molecular formula C17H19BrN2O5 B573186 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate CAS No. 183155-85-3

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate

Cat. No.: B573186
CAS No.: 183155-85-3
M. Wt: 411.252
InChI Key: MCHRGXAJISGIRV-BTJKTKAUSA-N
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Description

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate is an organic compound that features a bromobenzyl group attached to an imidazole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Bromobenzaldehyde, bromobenzoic acid

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted benzyl derivatives

Mechanism of Action

Properties

IUPAC Name

5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O.C4H4O4/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13;5-3(6)1-2-4(7)8/h3-6,8,10H,1-2,7,9H2,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHRGXAJISGIRV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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